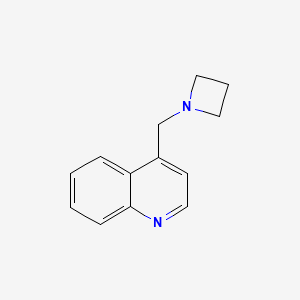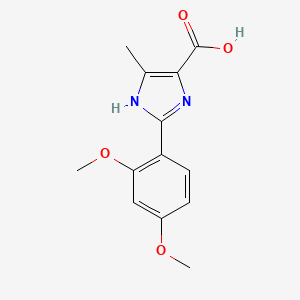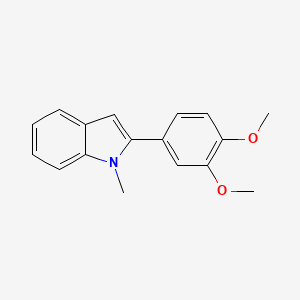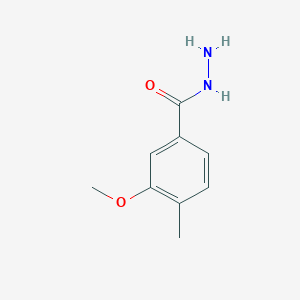![molecular formula C13H11N3 B15333361 8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B15333361.png)
8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound characterized by its fused imidazo[1,2-a]pyridine and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with 2-chloro-4-methylpyridine to form the imidazo[1,2-a]pyridine core.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the fused ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with various biomolecules.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which 8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Methylimidazo[1,2-a]pyridine
2-(2-Pyridyl)imidazo[1,2-a]pyridine
8-Methyl-2-(3-pyridyl)imidazo[1,2-a]pyridine
Uniqueness: 8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine stands out due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyridine and pyridine rings. This unique structure contributes to its distinct chemical properties and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
8-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-5-4-8-16-9-12(15-13(10)16)11-6-2-3-7-14-11/h2-9H,1H3 |
Clave InChI |
KWNHEQKPOBEWKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloroimidazo[1,2-a]pyridin-7-ol](/img/structure/B15333283.png)
![(R)-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester](/img/structure/B15333298.png)


![(4S)-4-benzyl-3-[(2R)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B15333319.png)
![(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B15333328.png)
![3-Iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15333333.png)


![1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15333349.png)




